

A Technical Guide to Fmoc-Lys(Mca)-OH for Peptide Labeling

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Compound of Interest

Compound Name: *Fmoc-Lys(Mca)-OH*

Cat. No.: *B613382*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug development, fluorescently labeled peptides are indispensable tools for studying biological processes. They are crucial for a wide range of applications, including enzyme activity assays, receptor binding studies, and cellular imaging. **Fmoc-Lys(Mca)-OH** is a key building block for the synthesis of such peptides. It is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is labeled with a 7-methoxycoumarin-4-acetic acid (Mca) fluorophore.[1][2]

The Fmoc group provides temporary protection during solid-phase peptide synthesis (SPPS) and can be easily removed to allow for the stepwise addition of amino acids to build the peptide chain.[3] The Mca group, a coumarin-based dye, serves as a fluorescent reporter.[4] This guide provides a comprehensive overview of **Fmoc-Lys(Mca)-OH**, its properties, and detailed protocols for its use in peptide labeling for professionals new to this technique.

Core Physicochemical and Fluorescent Properties

The utility of **Fmoc-Lys(Mca)-OH** stems from its well-defined chemical and spectral characteristics. The Mca fluorophore is particularly valuable for its application in Förster Resonance Energy Transfer (FRET)-based assays.[4][5]

Table 1: Physicochemical Properties of **Fmoc-Lys(Mca)-OH**

Property	Value	References
CAS Number	386213-32-7	[2]
Molecular Formula	C ₃₃ H ₃₂ N ₂ O ₈	[2]
Molecular Weight	584.62 g/mol	[2]
Appearance	Powder	[6]
Solubility	Soluble in DMF and DMSO	[2]
Storage Conditions	-20°C, protect from light	[7][8]

Table 2: Fluorescent Properties of the Mca Fluorophore

Property	Value	References
Excitation Maximum (λ_{ex})	~322-340 nm	[1][2][6]
Emission Maximum (λ_{em})	~384-405 nm	[1][2][6]
Quantum Yield (Φ_F)	~0.45 - 0.49	[2][9]
Molar Extinction Coefficient (ϵ)	~14,500 M ⁻¹ cm ⁻¹ at 325 nm	[9]
Common FRET Quencher	2,4-Dinitrophenyl (Dnp)	[4][6][9]

Experimental Protocols

The incorporation of **Fmoc-Lys(Mca)-OH** into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for manual synthesis. Automated synthesizers will follow a similar series of steps.

Protocol 1: Incorporation of Fmoc-Lys(Mca)-OH via Fmoc-SPPS

This protocol outlines the key steps for incorporating the fluorescent amino acid into the peptide chain on a solid support (resin).

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).[3]
- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. [10]

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes, then drain.
- Repeat the 20% piperidine in DMF treatment for an additional 15 minutes to ensure complete removal of the Fmoc group from the resin's functional group or the previously coupled amino acid.[10]
- Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[10]

3. Amino Acid Coupling (for amino acids preceding Lys(Mca)):

- In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU/HATU, 3 eq.) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIPEA, 6 eq.), to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.
- After complete coupling, drain the solution and wash the resin with DMF.

4. Incorporation of **Fmoc-Lys(Mca)-OH**:

- Follow the same procedure as in step 3, but use **Fmoc-Lys(Mca)-OH** as the amino acid to be coupled. Due to the potential for steric hindrance from the Mca group, it is advisable to allow for a longer coupling time or to perform a double coupling (repeating the coupling step with fresh reagents).

5. Chain Elongation:

- Repeat the deprotection (step 2) and coupling (step 3) cycles for all subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection of the Mca-Labeled Peptide

This protocol describes the process of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

1. Resin Washing and Drying:

- After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).
- Dry the resin under a high vacuum for at least 1 hour.[\[11\]](#)

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail that is often suitable is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[\[12\]](#)
- Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[\[11\]](#)

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
[12]
- Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

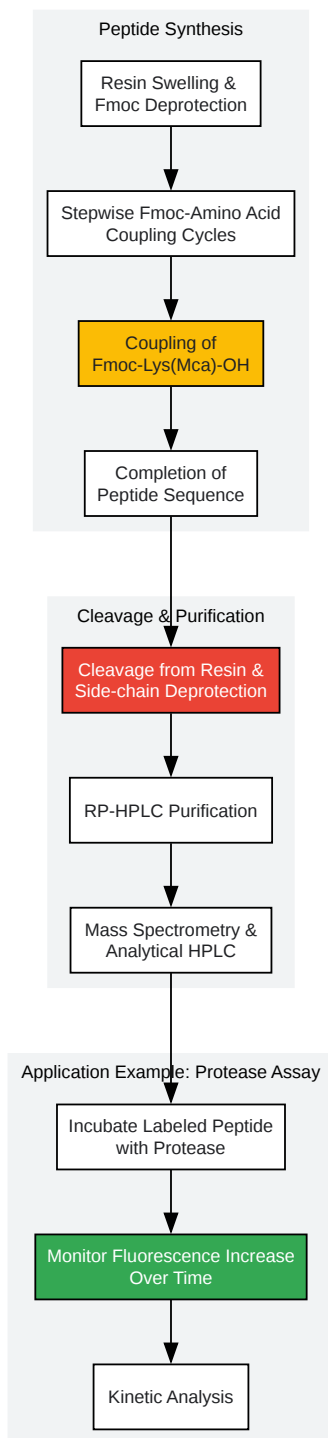
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[10]
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[10]
- Dry the crude peptide pellet under vacuum.
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualization of Workflows and Mechanisms

General Workflow for Labeled Peptide Synthesis and Application

The following diagram illustrates the overall process from peptide synthesis to a typical application in a protease activity assay.

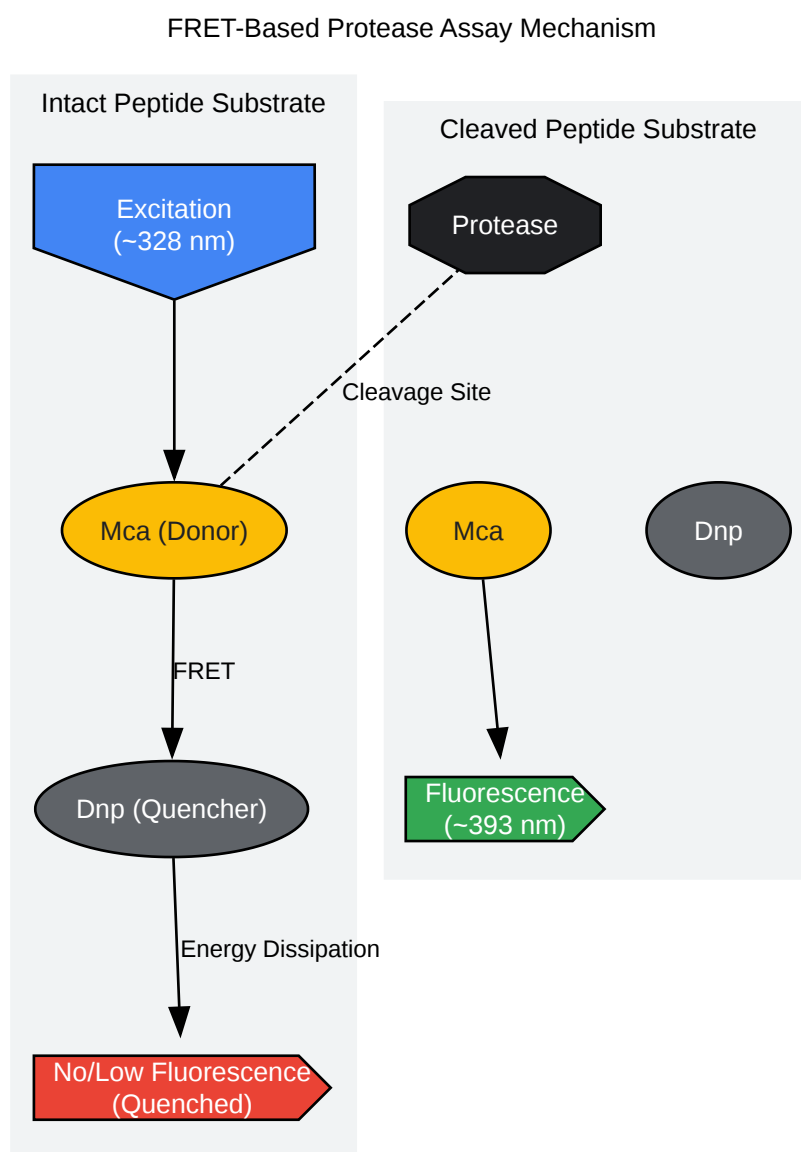
General Workflow for Mca-Labeled Peptide Synthesis and Application

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Caption: Workflow from synthesis to protease assay.

Mechanism of a FRET-Based Protease Assay

Mca-labeled peptides are frequently used in FRET-based assays to measure protease activity. In this setup, the Mca fluorophore is paired with a quencher molecule, such as Dnp, on the same peptide substrate.



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Caption: FRET mechanism in a protease assay.

Troubleshooting and Considerations

- **Incomplete Coupling of Fmoc-Lys(Mca)-OH:** The bulky Mca group can sometimes hinder coupling efficiency. If a Kaiser test indicates incomplete coupling, perform a second coupling step with fresh reagents before proceeding to the next deprotection step.
- **Aggregation during Synthesis:** Peptides containing hydrophobic residues can sometimes aggregate on the resin, leading to incomplete reactions. Using specialized resins or incorporating backbone-modifying elements can help mitigate this.
- **Photobleaching:** The Mca fluorophore, like all fluorescent dyes, is susceptible to photobleaching. Protect the labeled peptide from excessive light exposure during synthesis, purification, and storage.
- **Cleavage Byproducts:** The choice of cleavage cocktail is critical to avoid unwanted side reactions with the peptide or the Mca group. Always use scavengers in the TFA cocktail to protect sensitive residues.[\[13\]](#)
- **Purity of the Final Peptide:** Ensure high purity of the final labeled peptide through RP-HPLC, as impurities can interfere with biological assays.

Safety Information

- **Fmoc-Lys(Mca)-OH:** Handle with standard laboratory safety precautions. Wear gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.[\[14\]](#)
- **Solvents (DMF, DCM):** These are hazardous organic solvents. Work in a well-ventilated fume hood and avoid inhalation of vapors.
- **Reagents (Piperidine, DIPEA, TFA):** These are corrosive and/or toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.[\[11\]](#)
- **Consult the Safety Data Sheet (SDS) for Fmoc-Lys(Mca)-OH and all other reagents before use for detailed safety information.**[\[1\]](#)

Conclusion

Fmoc-Lys(Mca)-OH is a versatile and powerful reagent for the introduction of a fluorescent label into synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols makes it accessible to researchers with a foundational knowledge of peptide synthesis. By understanding its properties and following detailed experimental procedures, scientists can successfully generate high-quality Mca-labeled peptides for a multitude of applications in research and drug development, particularly for the sensitive and continuous monitoring of enzymatic activity.

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